molecular formula C9H9F4NO B1404232 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine CAS No. 1186048-81-6

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine

Cat. No.: B1404232
CAS No.: 1186048-81-6
M. Wt: 223.17 g/mol
InChI Key: FQPPBUYQDXZSTR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, which are crucial factors in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine typically involves the reaction of 4-fluoro-3-trifluoromethylphenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals where stability, bioavailability, and specific interactions with biological targets are crucial .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPPBUYQDXZSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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